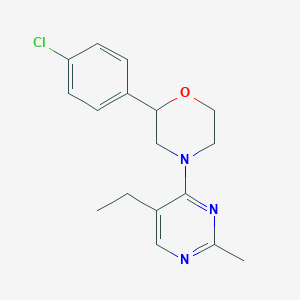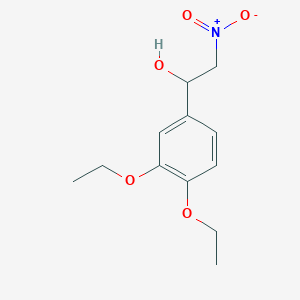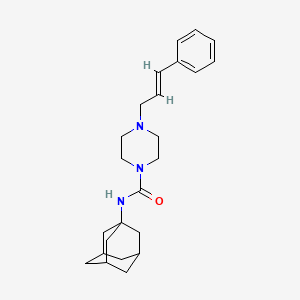![molecular formula C17H26ClNO B5304669 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride](/img/structure/B5304669.png)
4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride, also known as PCP-OH, is a synthetic compound that belongs to the arylcyclohexylamine class of drugs. It was first synthesized in the 1970s and has been used extensively in scientific research due to its unique pharmacological properties.
Wirkmechanismus
4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and the formation of neural networks. By blocking the NMDA receptor, 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride disrupts the normal functioning of the brain, leading to the dissociative and anesthetic effects observed in animal and human studies.
Biochemical and Physiological Effects:
4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride has been shown to have a range of biochemical and physiological effects in animal and human studies. These include changes in neurotransmitter release, alterations in gene expression, and changes in brain metabolism. 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride has also been shown to affect immune function and to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride is a useful tool for studying the NMDA receptor and the role of glutamate in various neurological disorders. Its dissociative and anesthetic properties also make it useful for studying pain pathways and consciousness. However, 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride has several limitations for lab experiments, including its toxicity and potential for abuse. It is important to handle 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride with care and to follow proper safety protocols when working with this compound.
Zukünftige Richtungen
There are several future directions for research on 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride. One area of interest is the development of new NMDA receptor antagonists with improved pharmacological properties and fewer side effects. Another area of interest is the investigation of the role of glutamate in neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, there is potential for the development of new analgesic and anesthetic drugs based on the pharmacological properties of 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride.
Synthesemethoden
The synthesis of 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride involves the reaction of 1-(1-pyrrolidinyl)cyclohexanone with paraformaldehyde and sodium borohydride to form 4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid. The purity of the final product can be determined by analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-{[1-(1-pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride has been used extensively in scientific research to study its pharmacological properties and potential therapeutic applications. It has been shown to have analgesic, anesthetic, and dissociative properties, making it useful for studying pain pathways and consciousness. It has also been used to study the effects of N-methyl-D-aspartate (NMDA) receptor antagonists on the brain and to investigate the role of glutamate in various neurological disorders.
Eigenschaften
IUPAC Name |
4-[(1-pyrrolidin-1-ylcyclohexyl)methyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.ClH/c19-16-8-6-15(7-9-16)14-17(10-2-1-3-11-17)18-12-4-5-13-18;/h6-9,19H,1-5,10-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSBFVDODVMBBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=C(C=C2)O)N3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196806 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-{[1-(1-Pyrrolidinyl)cyclohexyl]methyl}phenol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(propylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5304588.png)

![3-[(2-fluorobenzyl)thio]-6-(2-methoxy-5-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5304597.png)
![(4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5304598.png)

![N-(4-chlorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5304601.png)



![4-{[3-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5304634.png)
![3-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B5304647.png)


![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B5304684.png)